

Application Notes and Protocols: PAMP-12 Unmodified in High-Throughput Screening Assays

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Compound of Interest

Compound Name: PAMP-12 unmodified

Cat. No.: B15602717

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Introduction

Proadrenomedullin N-terminal 12 peptide (PAMP-12) is an endogenous peptide fragment derived from proadrenomedullin. It has garnered significant interest in drug discovery due to its role as an agonist for the Mas-related G protein-coupled receptor X2 (MrgX2), a receptor implicated in neurogenic inflammation and mast cell activation. Furthermore, PAMP-12 also interacts with the atypical chemokine receptor 3 (ACKR3), which acts as a scavenger receptor, internalizing PAMP-12 and thus regulating its availability. This dual receptor interaction makes PAMP-12 a compelling subject for high-throughput screening (HTS) assays aimed at identifying novel modulators of these pathways.

These application notes provide a comprehensive overview and detailed protocols for utilizing unmodified PAMP-12 in various HTS assays to investigate its activity on MrgX2 and ACKR3.

PAMP-12 Signaling Pathways

PAMP-12 elicits distinct downstream effects depending on the receptor it engages.

- **MrgX2 Signaling:** Upon binding to MrgX2, PAMP-12 activates canonical G protein-coupled receptor (GPCR) signaling cascades. This includes the coupling to Gαq/11 proteins, leading to the activation of phospholipase C (PLC), subsequent production of inositol trisphosphate

(IP3) and diacylglycerol (DAG), and ultimately resulting in an increase in intracellular calcium levels. MrgX2 activation by PAMP-12 can also lead to the recruitment of β -arrestin, which mediates receptor desensitization and internalization, and can also initiate G protein-independent signaling.

- **ACKR3 Signaling:** In contrast, PAMP-12's interaction with ACKR3 does not trigger classical G protein-mediated signaling. Instead, it potently induces β -arrestin recruitment, leading to the rapid internalization of the receptor-ligand complex. This positions ACKR3 as
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